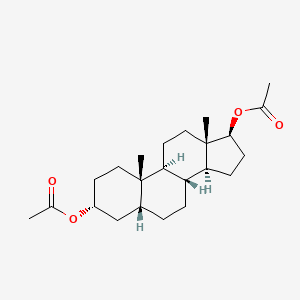
5b-Androstane-3a,17b-diol Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5b-Androstane-3a,17b-diol Diacetate is a synthetic derivative of the naturally occurring steroid hormone, 5b-Androstane-3a,17b-diol. This compound is part of the androstane family, which is known for its significant role in various biological processes, including the regulation of androgenic and estrogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5b-Androstane-3a,17b-diol Diacetate typically involves the acetylation of 5b-Androstane-3a,17b-diol. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5b-Androstane-3a,17b-diol Diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol to a diketone.
Reduction: The compound can be reduced back to its parent diol form.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Regeneration of the parent diol.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
5b-Androstane-3a,17b-diol Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its role in modulating androgenic and estrogenic activities.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5b-Androstane-3a,17b-diol Diacetate involves its interaction with androgen and estrogen receptors. Upon binding to these receptors, the compound can modulate the expression of target genes involved in various physiological processes. The pathways involved include the regulation of cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
5α-Androstane-3β,17β-diol: Another member of the androstane family with similar biological activities.
3α-Androstanediol: A positional isomer with distinct receptor binding affinities and biological effects.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activities.
Uniqueness: 5b-Androstane-3a,17b-diol Diacetate is unique due to its specific acetylation, which can alter its pharmacokinetic properties and receptor binding affinities. This modification can enhance its stability and bioavailability compared to its non-acetylated counterparts .
Propriétés
Formule moléculaire |
C23H36O4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,21+,22+,23+/m1/s1 |
Clé InChI |
BQIBBYLXJDSLIR-RHCGTSLQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















